4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
The compound 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromothiophene and ethylphenyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiadiazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzenesulfonamide and suitable aldehydes or ketones.
Introduction of the Bromothiophene Moiety: This step often involves the bromination of thiophene followed by coupling reactions to attach the bromothiophene to the benzothiadiazine core.
Attachment of the Ethylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The bromine atom in the bromothiophene moiety can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced thiadiazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzothiadiazine derivatives are known for their pharmacological activities. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of benzothiadiazine are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents, contributing to the development of new medications.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or dyes, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene and ethylphenyl groups can enhance binding affinity and specificity, while the thiadiazine core may participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Thiazine Derivatives: Compounds with a similar sulfur-nitrogen ring system.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
The uniqueness of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S2/c1-2-14-7-9-15(10-8-14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-5-3-4-6-19(16)30(24,27)28/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCUZEQMGMLOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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